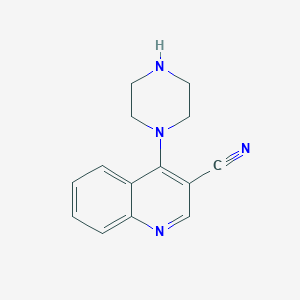

4-(Piperazin-1-yl)quinoline-3-carbonitrile

Vue d'ensemble

Description

4-(Piperazin-1-yl)quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Piperazin-1-yl)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antibacterial and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with piperazine. For instance, a common synthetic route includes heating a quinoline derivative with piperazine in acetonitrile, followed by purification through chromatography. The yield for such reactions often exceeds 80% with melting points around 160–161 °C, confirming the successful formation of the desired compound .

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : This compound exhibits potent antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown minimum inhibitory concentration (MIC) values ranging from 2 μM to 12 μM against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds derived from this scaffold have shown IC50 values in the low micromolar range against human breast cancer cells, suggesting significant potential as anticancer agents .

Biological Activity Data Table

Case Studies and Research Findings

- Antibacterial Studies : A study highlighted the synthesis of several quinoline derivatives, including those with piperazine moieties, which demonstrated significant antibacterial activity. The derivatives were tested against multiple bacterial strains, confirming their efficacy and potential as new antibiotics .

- Anticancer Research : Another investigation focused on the anticancer properties of piperazine-containing quinolines. The results indicated that these compounds could induce apoptosis in cancer cells through specific pathways, including PARP inhibition and modulation of key signaling pathways like MAPK/ERK .

- Mechanistic Insights : Further studies have elucidated that the interaction of these compounds with target proteins can lead to enzyme inhibition or activation, influencing cellular processes such as metabolism and gene expression. This highlights the importance of structural modifications in enhancing biological activity .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

4-(Piperazin-1-yl)quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their anticancer properties. A notable study designed a series of derivatives based on a urea/thiourea scaffold, demonstrating potent antiproliferative effects against human breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) while exhibiting lower toxicity towards non-cancerous cell lines (184B5 and MCF10A) . The mechanism of action involves inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it inhibits bacterial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV. This mechanism leads to bacterial cell death, making it a potential candidate for developing new antibiotics .

Biological Studies

Enzyme Inhibition

The compound is utilized in biological studies to explore its interactions with various enzymes and receptors. For instance, it has been investigated as an inhibitor of protein kinases, which play critical roles in cellular signaling pathways associated with cancer progression .

Case Study: Hybrid Compounds

Recent studies have employed molecular hybridization strategies to create new derivatives combining 4-(piperazin-1-yl)quinoline with other pharmacophores. One study reported the synthesis of hybrid compounds that displayed enhanced antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 10 μM . This illustrates the potential of hybrid compounds in overcoming antibiotic resistance.

Material Science Applications

The unique properties of this compound also extend to material science. Its ability to form coordination complexes makes it suitable for applications in developing new materials with specific electronic or optical properties .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Anticancer Activity

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution with Benzoyl Chlorides

Reaction Overview

The piperazine nitrogen undergoes nucleophilic substitution with benzoyl chlorides to form 4-(4-benzoylpiperazin-1-yl)quinoline-3-carbonitrile derivatives. This reaction enhances lipophilicity and bioactivity.

-

Reactants : 4-(Piperazin-1-yl)quinoline-3-carbonitrile (1 equiv), substituted benzoyl chloride (1.2 equiv)

-

Conditions : Dry dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA, 1.5 equiv), 24 hr at 25°C

-

Workup : Wash with 1N HCl, extract with DCM, dry over Na₂SO₄, purify via column chromatography (EtOAc/hexane)

| Derivative | R Group | Yield (%) | MIC (S. aureus) (μM) |

|---|---|---|---|

| 5a | Phenyl | 87 | >50 |

| 5k | 3,4-Dichlorophenyl | 63 | 10 |

Mechanistic Insight :

The reaction proceeds via deprotonation of the piperazine nitrogen by DIPEA, followed by nucleophilic attack on the benzoyl chloride’s carbonyl carbon ( ).

Alkylation with Halogenated Alkanes

Reaction Overview

The piperazine ring reacts with alkyl halides (e.g., iodomethane) to form N-alkylated derivatives, enhancing membrane permeability.

-

Reactants : this compound (1 equiv), iodomethane (3 equiv)

-

Conditions : Solvent-free, sealed tube under argon, 80°C for 6 hr

-

Workup : Filter and wash with cold ethyl acetate

Product :

Condensation with Thiosemicarbazide

Reaction Overview

The aldehyde group (if present) in related quinoline-piperazine derivatives condenses with thiosemicarbazide to form thiosemicarbazone hybrids.

-

Reactants : 2-(Piperazin-1-yl)quinoline-3-carbaldehyde (1 equiv), thiosemicarbazide (1.1 equiv)

-

Conditions : Ethanol, reflux for 4 hr

-

Workup : Precipitate with water, filter, and recrystallize from ethanol

Product :

-

2-(4-(3-((2-Carbamothioylhydrazineylidene)methyl)quinolin-2-yl)piperazin-1-yl)-N-phenylacetamide (72–85% yield) ( ).

Formation of Urea/Thiourea Derivatives

Reaction Overview

The piperazine nitrogen reacts with isocyanates or thiocyanates to yield urea/thiourea-linked compounds with anticancer potential.

-

Reactants : this compound (1 equiv), phenyl isocyanate (1.1 equiv)

-

Conditions : Dry THF, triethylamine (TEA), 12 hr at 60°C

-

Workup : Concentrate in vacuo, purify via silica gel chromatography

| Compound | R Group | IC₅₀ (MDA-MB231) (μM) |

|---|---|---|

| Urea-5 | 4-Fluorophenyl | 8.2 |

| Thiourea-12 | 3-Nitrophenyl | 6.7 |

Friedländer Condensation for Quinoline Core Modification

Reaction Overview

In precursor synthesis, anthranilic acid derivatives undergo Friedländer condensation with ketones to form the quinoline scaffold.

-

Reactants : Anthranilic acid, pyrazolone, ketone (e.g., cyclohexanone)

-

Conditions : Phosphorus pentoxide, N,N-dimethyl-N-cyclohexylamine, 150°C

-

Product : 4-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (traces isolated) ( ).

Vilsmeier–Haack Formylation

Reaction Overview

Used to introduce formyl groups into precursor pyrazoles for subsequent condensations.

-

Reactants : Pyrazolone (1 equiv), DMF/POCl₃ (3:1)

-

Conditions : 0°C to 25°C, 8 hr

Antimicrobial Activity Correlation

Structure–Activity Relationship ( ):

-

Lipophilicity : Derivatives with logP >3.5 (e.g., 5k ) show enhanced Gram-positive activity.

-

Electron-Withdrawing Groups : Chloro substituents improve target binding via hydrophobic interactions.

Propriétés

IUPAC Name |

4-piperazin-1-ylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c15-9-11-10-17-13-4-2-1-3-12(13)14(11)18-7-5-16-6-8-18/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINKQAOAYGIVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.